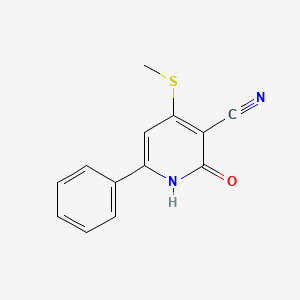
4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps. One approach utilizes readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. Two alternative methods yield 2-methoxy-4-(methylsulfanyl)benzoic acid, a key intermediate in the synthesis of 4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile . The total yields achieved are 17% and 37%, respectively .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring fused with a phenyl group. The methylsulfanyl substituent is attached to the pyridine ring. The arrangement of atoms and bonds determines its chemical properties and reactivity .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in various chemical processes. For instance, it may undergo nucleophilic substitution, oxidation, or cyclization reactions. The presence of the cyano group suggests potential reactivity with nucleophiles. Further investigation is needed to explore its behavior under different conditions .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Structural Characterization
4-(Methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile and its derivatives have garnered significant attention in the realm of chemical synthesis and structural characterization. Research by Mathews et al. (2008) demonstrated the effective synthesis of 5-Aroyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles through specific reactions involving 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes and cyanoacetamide under varying conditions. This study underscores the compound's role in facilitating novel synthetic pathways (Mathews et al., 2008).
Furthermore, Al-Issa (2012) explored the reactivity of similar pyridine derivatives, leading to the synthesis of a new series of pyridine and fused pyridine derivatives. The research delved into various reactions, yielding isoquinoline, pyrido pyrimidine derivatives, and a plethora of other complex compounds. This work highlights the compound's versatility and its potential as a precursor for diverse chemical syntheses (Al-Issa, 2012).
Optical and Electronic Properties
In the field of materials science, particularly focusing on optical and electronic properties, Zedan et al. (2020) conducted a comprehensive study on pyridine derivatives, including structural, optical, and junction characteristics analysis. The derivatives demonstrated unique optical properties and potential applicability in electronic devices as diodes and photosensors, emphasizing their importance in the development of new materials with specific optical and electronic functionalities (Zedan, El-Taweel, & El-Menyawy, 2020).
Chemical Reactivity and Interaction
In a study centered on chemical reactivity, Cook et al. (2015) investigated Iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands. The findings from this study not only provide insights into the compound's chemical behavior but also shed light on its interaction with metal ions, demonstrating a subtle interplay between spin-crossover and crystallographic phase changes. Such studies are pivotal for understanding the compound's potential applications in catalysis or material science (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methylsulfanyl-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-17-12-7-11(9-5-3-2-4-6-9)15-13(16)10(12)8-14/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJDNUBVFKYAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

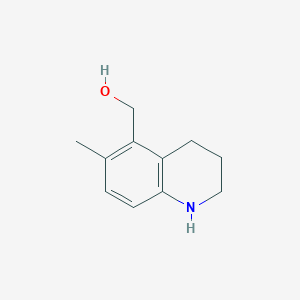
![2-chloro-N-[3-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenyl]benzamide](/img/structure/B3007679.png)
![5-bromo-2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B3007681.png)
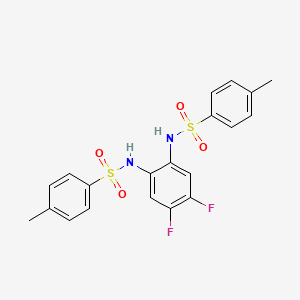
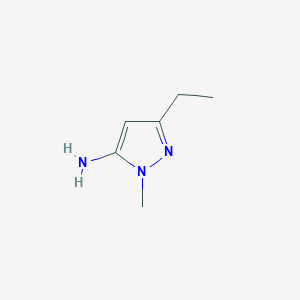
![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007689.png)

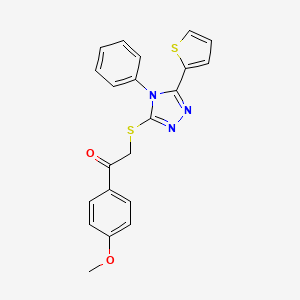
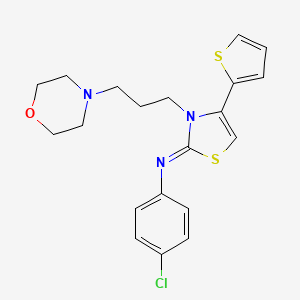
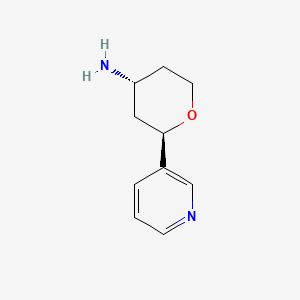
![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)
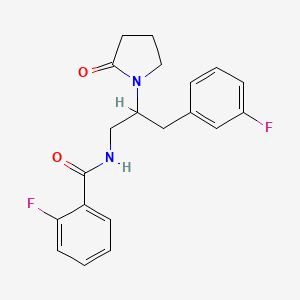
![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)